2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
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Overview
Description
2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a methoxyphenyl group and an indole moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves a multi-step process. One common method includes the condensation reaction between 3-methoxybenzaldehyde and indole-3-acetic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-hydroxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate.
Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 3-(1H-indol-3-yl)propanoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-1-(1-pentyl-indol-3-yl)methanone: A synthetic cannabinoid receptor agonist.
1H-indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Known for its antimicrobial activity.
Uniqueness
2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and indole moieties make it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-16-6-4-5-14(11-16)19(22)13-25-20(23)10-9-15-12-21-18-8-3-2-7-17(15)18/h2-8,11-12,21H,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTMLKWVSVBSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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